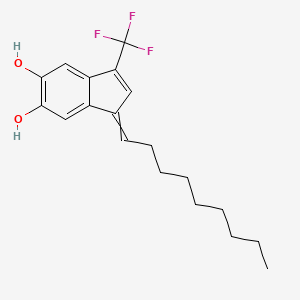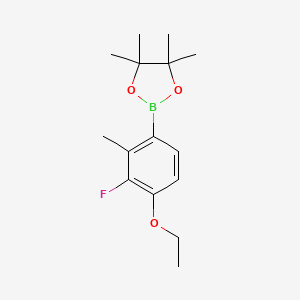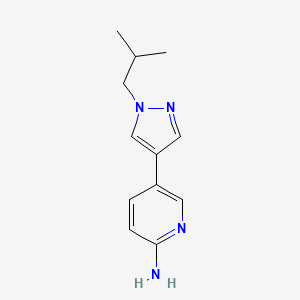
5-(1-Isobutyl-1H-pyrazol-4-YL)pyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(1-Isobutyl-1H-pyrazol-4-YL)pyridin-2-amine is a heterocyclic compound that features both pyrazole and pyridine rings. This compound is of significant interest in organic and medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Isobutyl-1H-pyrazol-4-YL)pyridin-2-amine typically involves the formation of the pyrazole ring followed by its attachment to the pyridine moiety. One common method involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions . The reaction conditions often include solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid.
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for yield and purity. These methods often utilize continuous flow reactors to ensure consistent reaction conditions and scalability. The use of automated systems for reagent addition and temperature control is also common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
5-(1-Isobutyl-1H-pyrazol-4-YL)pyridin-2-amine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often using halogenated derivatives and nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogenated pyridine derivatives with nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce various amine derivatives.
Wissenschaftliche Forschungsanwendungen
5-(1-Isobutyl-1H-pyrazol-4-YL)pyridin-2-amine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 5-(1-Isobutyl-1H-pyrazol-4-YL)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Amino-pyrazoles: These compounds share the pyrazole ring and are known for their diverse biological activities.
Phenylpyrazoles: Compounds containing a phenyl group attached to the pyrazole ring, often used in medicinal chemistry.
Hydrazine-coupled pyrazoles: Known for their antileishmanial and antimalarial activities.
Uniqueness
5-(1-Isobutyl-1H-pyrazol-4-YL)pyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of pyrazole and pyridine rings makes it a versatile scaffold for the development of new compounds with potential therapeutic applications.
Eigenschaften
Molekularformel |
C12H16N4 |
|---|---|
Molekulargewicht |
216.28 g/mol |
IUPAC-Name |
5-[1-(2-methylpropyl)pyrazol-4-yl]pyridin-2-amine |
InChI |
InChI=1S/C12H16N4/c1-9(2)7-16-8-11(6-15-16)10-3-4-12(13)14-5-10/h3-6,8-9H,7H2,1-2H3,(H2,13,14) |
InChI-Schlüssel |
PBIOVVMUIRFAOO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CN1C=C(C=N1)C2=CN=C(C=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


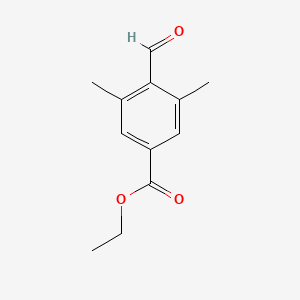

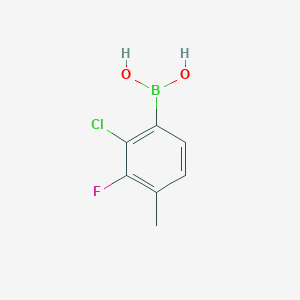

![2-Bromo-3-chloro-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B14029386.png)
![tert-Butyldiphenyl(((4aR,8R,8aR)-2-phenyl-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-yl)oxy)silane](/img/structure/B14029389.png)
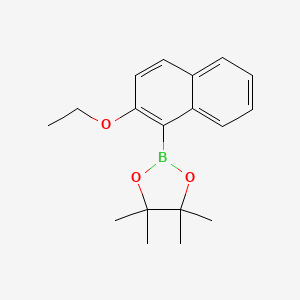


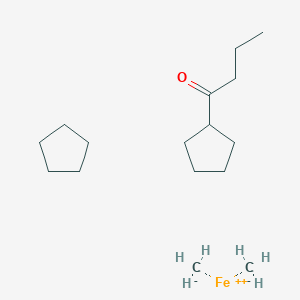

![5-Amino-3-methylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B14029415.png)
